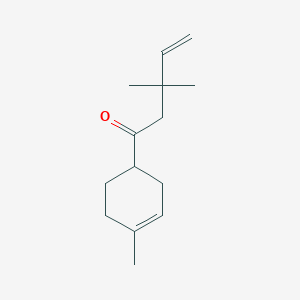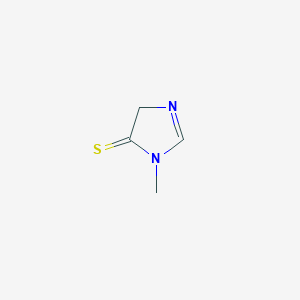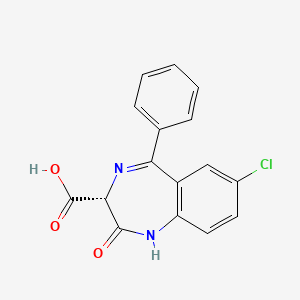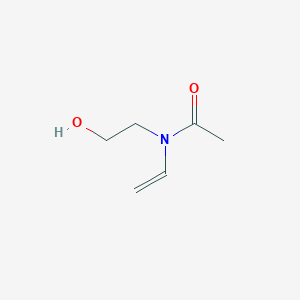![molecular formula C12H6N4S B12574182 4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 185388-62-9](/img/structure/B12574182.png)
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring attached to a benzene ring through a sulfur atom, with two cyano groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of pyrimidine-2-thiol with 4-chlorobenzene-1,2-dicarbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2-thiol: Shares the pyrimidine ring and sulfur atom but lacks the benzene ring and cyano groups.
4-Chlorobenzene-1,2-dicarbonitrile: Contains the benzene ring and cyano groups but lacks the pyrimidine ring and sulfur atom.
Uniqueness
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to its combination of a pyrimidine ring, a benzene ring, and cyano groups, which confer specific chemical and biological properties not found in the individual components .
Propriétés
Numéro CAS |
185388-62-9 |
|---|---|
Formule moléculaire |
C12H6N4S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
4-pyrimidin-2-ylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H6N4S/c13-7-9-2-3-11(6-10(9)8-14)17-12-15-4-1-5-16-12/h1-6H |
Clé InChI |
CJCDYMBUGOPRFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)SC2=CC(=C(C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
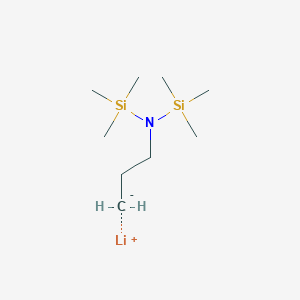
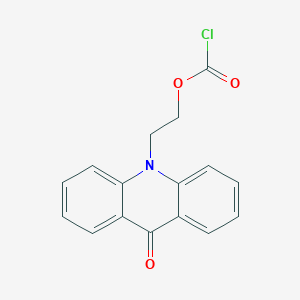
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
